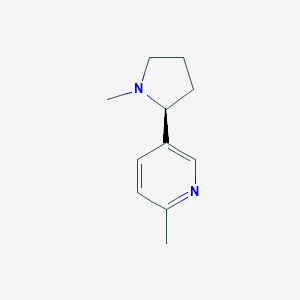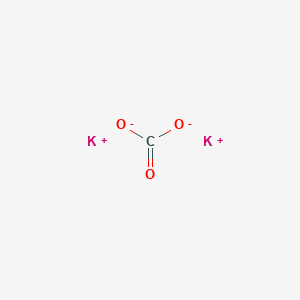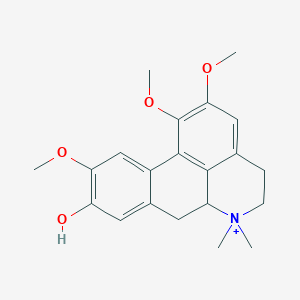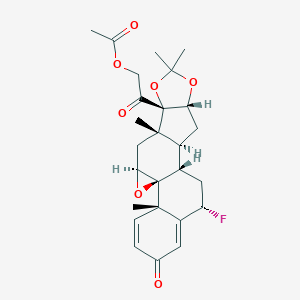
Tert-Butyl-(2-(Methylthio)ethyl)carbamate
Übersicht
Beschreibung
Tert-Butyl (2-(methylthio)ethyl)carbamate is a chemical compound with the molecular formula C8H17NO2S and a molecular weight of 191.29 g/mol. It is often used in scientific research and has applications in organic synthesis and drug discovery.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl (2-(methylthio)ethyl)carbamate is used in various scientific research applications, including:
Organic Synthesis: As a precursor in the synthesis of more complex organic molecules.
Drug Discovery: As a reagent in the development of new pharmaceuticals.
Biological Studies: Used in studies involving enzyme inhibition and protein modification.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-Butyl (2-(methylthio)ethyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 2-(methylthio)ethylamine. The reaction typically involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for tert-butyl carbamates often involve palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be synthesized from aryl halides using palladium catalysts and bases like cesium carbonate (Cs2CO3) in solvents such as 1,4-dioxane .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-Butyl (2-(methylthio)ethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group is susceptible to hydrolysis, breaking down into its components.
Alkylation: The thioether group can participate in alkylation reactions with alkylating agents.
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous acids/bases.
Alkylation: Involves alkylating agents such as methyl iodide (CH3I) or ethyl bromide (C2H5Br).
Major Products
Hydrolysis: Produces tert-butyl alcohol and 2-(methylthio)ethylamine.
Alkylation: Produces alkylated derivatives of the original compound.
Wirkmechanismus
The mechanism of action of tert-butyl (2-(methylthio)ethyl)carbamate involves its interaction with biological molecules through its carbamate and thioether groups. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The thioether group can undergo oxidation to form sulfoxides or sulfones, which can further interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-Butyl Methyl (2-(methylamino)ethyl)carbamate
- Tert-Butyl N-(2-mercaptoethyl)carbamate
- Tert-Butyl (2-(methylamino)ethyl)carbamate hydrochloride
Uniqueness
Tert-Butyl (2-(methylthio)ethyl)carbamate is unique due to its combination of a carbamate group and a thioether group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis and drug discovery.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-methylsulfanylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-8(2,3)11-7(10)9-5-6-12-4/h5-6H2,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTZPSAMFDSYKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399880 | |
| Record name | Tert-Butyl (2-(methylthio)ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174360-08-8 | |
| Record name | Tert-Butyl (2-(methylthio)ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]formamide](/img/structure/B104445.png)











